molecular formula C9H17IN4 B7798528 Hexamethylene tetramine allyliodide

Hexamethylene tetramine allyliodide

Cat. No.: B7798528
M. Wt: 308.16 g/mol
InChI Key: OPHBTYIWBTXNKO-UHFFFAOYSA-N
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Description

Hexamethylene tetramine allyliodide is a chemical compound with the molecular formula C₉H₁₇IN₄. It is a derivative of hexamethylenetetramine, which is a heterocyclic organic compound. This compound is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylene tetramine allyliodide can be synthesized through the reaction of hexamethylenetetramine with allyl iodide. The reaction typically occurs in an organic solvent such as chloroform or methanol. The process involves the nucleophilic substitution of the nitrogen atoms in hexamethylenetetramine by the allyl group from allyl iodide. The reaction conditions usually include moderate temperatures and the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Hexamethylene tetramine allyliodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: The allyl group in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction. Solvents like chloroform, methanol, or ethanol are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Hexamethylene tetramine allyliodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases and conditions.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its chemical properties make it suitable for use in manufacturing processes that require specific reactivity and stability.

Mechanism of Action

The mechanism of action of hexamethylene tetramine allyliodide involves its interaction with molecular targets in biological systems. The compound can undergo hydrolysis in acidic environments, releasing formaldehyde, which has antimicrobial properties. This mechanism is similar to that of hexamethylenetetramine, which is known to convert to formaldehyde in acidic conditions, exerting its effects by disrupting microbial cell walls and proteins.

Comparison with Similar Compounds

Hexamethylene tetramine allyliodide can be compared with other similar compounds, such as:

    Hexamethylenetetramine: Both compounds share a similar core structure, but this compound has an additional allyl group, which imparts different chemical properties and reactivity.

    Methenamine: This compound is used as a urinary antiseptic and shares a similar mechanism of action involving the release of formaldehyde in acidic conditions.

    Quaternium-15: A derivative of hexamethylenetetramine, quaternium-15 is used as a preservative in cosmetics and personal care products. It releases formaldehyde, providing antimicrobial effects.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications that are not possible with its parent compound or other derivatives.

Properties

IUPAC Name

3-iodoprop-1-ene;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.C3H5I/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-2-3-4/h1-6H2;2H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHBTYIWBTXNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCI.C1N2CN3CN1CN(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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